molecular formula C16H13N9OS B2936838 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide CAS No. 2034583-82-7

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide

Cat. No.: B2936838
CAS No.: 2034583-82-7
M. Wt: 379.4
InChI Key: KIQIWAPYFMQUNK-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide is a complex organic compound that features a unique combination of triazole, pyrimidine, and azetidine moieties

Mechanism of Action

Target of Action

Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, which plays a crucial role in maintaining the balance between cell proliferation and cell death.

Result of Action

The compound has shown to have cytotoxic effects on cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells compared to doxorubicin . This suggests that the compound may have a selective action on cancer cells, which is a desirable feature in the development of anticancer drugs.

Preparation Methods

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Synthesis of the pyrimidine ring: This step often involves the condensation of appropriate aldehydes or ketones with amidines or guanidines.

    Construction of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amines and halogenated compounds.

    Coupling reactions: The final step involves coupling the triazole, pyrimidine, and azetidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts like palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks, due to its ability to form stable complexes with metals.

    Agrochemicals: The compound is explored for its potential as a plant growth regulator and pesticide, influencing plant hormone levels and providing protection against pests.

Comparison with Similar Compounds

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of triazole, pyrimidine, and azetidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N9OS/c26-16(21-11-2-1-3-12-15(11)23-27-22-12)10-5-24(6-10)13-4-14(19-8-18-13)25-9-17-7-20-25/h1-4,7-10H,5-6H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQIWAPYFMQUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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